Lipophilicity (LogP) Comparison: 2,4-Dichloro Diphenylsilylene Ester vs. Mono-Halogenated Analogs
The target compound exhibits a computed LogP of 5.074, substantially higher than its closest structural analogs: 2-chloro- (LogP 3.767), 2-bromo- (LogP 3.985), and 4-iodo-diphenylsilylene ester (LogP 3.670) [1][2][3]. The ΔLogP of +1.307 relative to the 2-chloro derivative corresponds to an approximately 20-fold greater octanol-water partition coefficient, implying significantly enhanced lipid solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 5.074 |
| Comparator Or Baseline | 2-chloro analog 3.767; 2-bromo analog 3.985; 4-iodo analog 3.670 |
| Quantified Difference | ΔLogP = +1.307 (vs 2-chloro); +1.089 (vs 2-bromo); +1.404 (vs 4-iodo) |
| Conditions | Predicted values (ACD/Labs or equivalent fragment-based algorithm) as reported by YYBYY Chemical Database and ChemSrc |
Why This Matters
Higher LogP translates to improved organic-solvent extractability, greater membrane permeability, and enhanced environmental persistence—critical selection criteria for pharmaceutical intermediates, agrochemical delivery systems, and environmental fate tracers.
- [1] YYBYY Chemical Database, "3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid (CAS 129459-81-0)", accessed 2026-05-10. View Source
- [2] YYBYY Chemical Database, "2-bromo-3-[(2-bromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid (CAS 129459-84-3)", accessed 2026-05-10. View Source
- [3] YYBYY Chemical Database, "2,2'-(Diphenylsilanediyl)bis(4-iodobenzoic acid) (CAS 129459-83-2)", accessed 2026-05-10. View Source
